molecular formula C25H26N2O5 B2751338 (2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 2377004-21-0

(2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B2751338
CAS No.: 2377004-21-0
M. Wt: 434.492
InChI Key: UMTIQXABKJNBIC-RXYZOABWSA-N
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Description

(2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Peptide Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used to protect hydroxy-groups during the synthesis of peptides. This protecting group is preferred due to its stability under both acidic and basic conditions and its ease of removal without affecting other sensitive functional groups in the molecule. Gioeli and Chattopadhyaya demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various acid- and base-labile protecting groups and its straightforward removal by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

Environmental Biodegradation

Research into the degradation of polycyclic aromatic hydrocarbons (PAHs) by Mycobacterium species has identified metabolites related to the chemical structure of interest, contributing to our understanding of environmental biodegradation processes. Kelley et al. discovered that Mycobacterium sp. strain PYR-1 can degrade fluoranthene into various metabolites, including 9-fluorenone-1-carboxylic acid, providing insights into microbial pathways for the breakdown of hazardous organic compounds in the environment (Kelley et al., 1993).

Material Science and Polymer Chemistry

The synthesis and characterization of new materials leveraging the structural motifs similar to the compound have been explored to enhance the properties of polymeric materials. For instance, Hsiao, Yang, and Lin synthesized a series of aromatic polyamides containing bulky fluorenylidene groups, demonstrating improved solubility and thermal stability. These materials show potential for advanced applications in electronics and materials science due to their exceptional mechanical and thermal properties (Hsiao, Yang, & Lin, 1999).

Molecular and Structural Biology

The compound's derivatives have been utilized in studying protein-ligand interactions and the structural basis of drug action. For example, the crystal structure of telaprevir, a drug containing a similar cyclopenta[b]pyrrole framework, reveals how molecules are linked into helical chains via hydrogen-bond connections, providing insights into the drug's mechanism of action at the molecular level (Gelbrich et al., 2013).

Properties

IUPAC Name

(2S,3aS,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c28-23(27-21-11-5-6-15(21)12-22(27)24(29)30)13-26-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-22H,5-6,11-14H2,(H,26,31)(H,29,30)/t15-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTIQXABKJNBIC-RXYZOABWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(N(C2C1)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N([C@H]2C1)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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